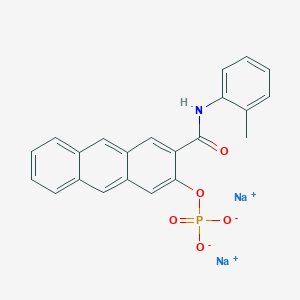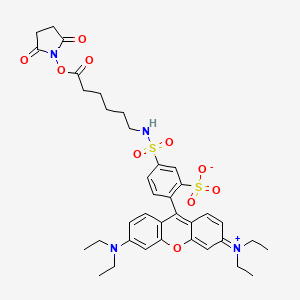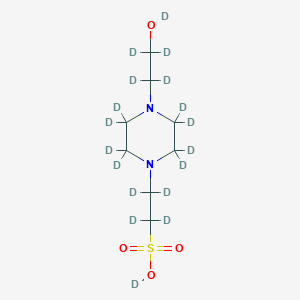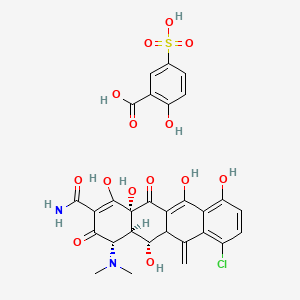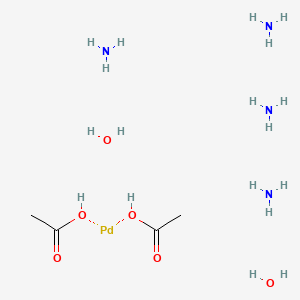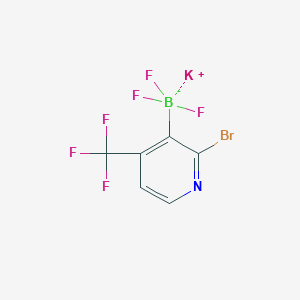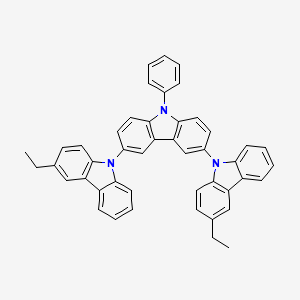
3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties and have been widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated carbazole compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione derivatives, while reduction may produce carbazole-3,6-diol derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the development of organic electronic devices such as OLEDs and OPVs due to its excellent electronic properties
Wirkmechanismus
The mechanism of action of 3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole involves its interaction with various molecular targets and pathways. In electronic applications, the compound acts as a charge transport material, facilitating the movement of electrons or holes within the device. The presence of carbazole units enhances the compound’s ability to stabilize charge carriers, improving the efficiency of electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(N-carbazolyl)benzene
- 3,6-Dimethyl-9H-carbazole
- 3,6-Dichloro-9H-carbazole
Uniqueness
3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of ethyl groups at the 3-position of the carbazole units and a phenyl group at the 9-position enhances its solubility and electronic characteristics, making it particularly suitable for use in high-performance electronic devices .
Eigenschaften
Molekularformel |
C46H35N3 |
|---|---|
Molekulargewicht |
629.8 g/mol |
IUPAC-Name |
3,6-bis(3-ethylcarbazol-9-yl)-9-phenylcarbazole |
InChI |
InChI=1S/C46H35N3/c1-3-30-18-22-43-37(26-30)35-14-8-10-16-41(35)48(43)33-20-24-45-39(28-33)40-29-34(21-25-46(40)47(45)32-12-6-5-7-13-32)49-42-17-11-9-15-36(42)38-27-31(4-2)19-23-44(38)49/h5-29H,3-4H2,1-2H3 |
InChI-Schlüssel |
LMKCXAKDJFQWMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)N7C8=C(C=C(C=C8)CC)C9=CC=CC=C97)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


